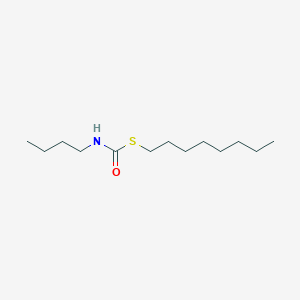
S-Octyl butylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Octyl butylthiocarbamate: is an organic compound that belongs to the class of thiocarbamates. It is characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. The compound is used in various industrial applications, particularly in the mining industry as a flotation agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl butylthiocarbamate typically involves the reaction of octylamine with carbon disulfide and butyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocarbamate group. The general reaction can be represented as follows:
Octylamine+Carbon disulfide+Butyl chloride→S-Octyl butylthiocarbamate+By-products
The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors is common in industrial production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: S-Octyl butylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines and alcohols.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Applications De Recherche Scientifique
S-Octyl butylthiocarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mécanisme D'action
The mechanism of action of S-Octyl butylthiocarbamate involves its interaction with molecular targets through the thiocarbamate group. The sulfur atom in the thiocarbamate group can form strong bonds with metal ions, making it effective in flotation processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
- S-Methyl butylthiocarbamate
- S-Ethyl butylthiocarbamate
- S-Propyl butylthiocarbamate
Comparison: S-Octyl butylthiocarbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and effectiveness in various applications. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different physical and chemical properties, making it more suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
92412-00-5 |
|---|---|
Formule moléculaire |
C13H27NOS |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
S-octyl N-butylcarbamothioate |
InChI |
InChI=1S/C13H27NOS/c1-3-5-7-8-9-10-12-16-13(15)14-11-6-4-2/h3-12H2,1-2H3,(H,14,15) |
Clé InChI |
QQCRJBAXCMQBLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
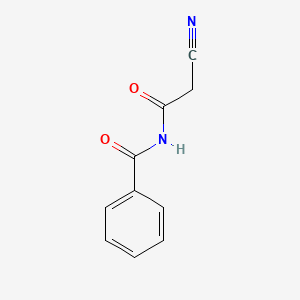
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
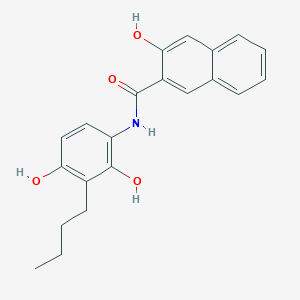

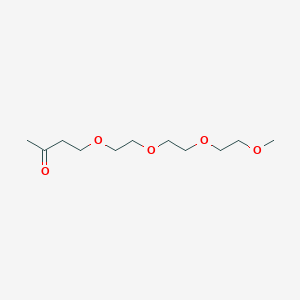
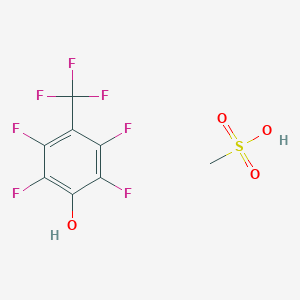
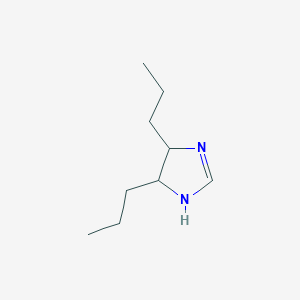
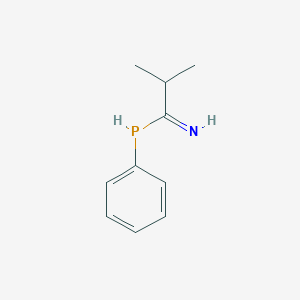
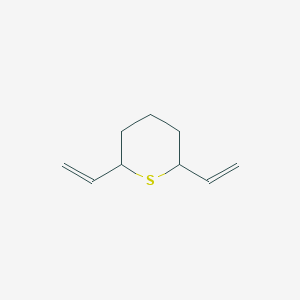
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
